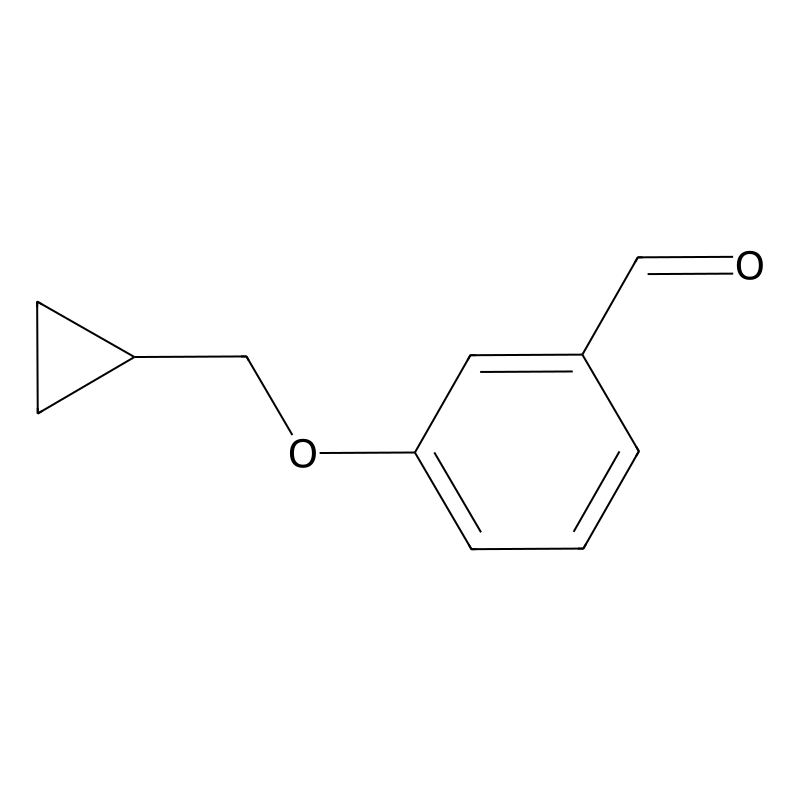

3-(Cyclopropylmethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medical Research

Summary of the Application: “3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde” is a chemical compound that has been studied for its potential therapeutic effects . The objective of the research was to evaluate the effects of this compound on pulmonary fibrosis .

Results or Outcomes: The research aimed to determine whether Epithelial-Mesenchymal Transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for therapy to reduce Idiopathic Pulmonary Fibrosis (IPF)

3-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclopropylmethoxy group and an aldehyde functional group. The compound has the molecular formula C₁₃H₁₄O and a molecular weight of approximately 202.25 g/mol. Its structural features allow it to participate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(cyclopropylmethoxy)benzaldehyde.

- Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxycarbonyl compounds.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Oxidation: The aldehyde can be oxidized to yield carboxylic acids using oxidizing agents such as chromic acid or sodium chlorite .

These reactions highlight the versatility of 3-(cyclopropylmethoxy)benzaldehyde in synthetic organic chemistry.

Several methods have been reported for synthesizing 3-(cyclopropylmethoxy)benzaldehyde:

- Reactions with Cyclopropylmethyl Halides: A common method involves reacting 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl halides (such as bromide or chloride) in the presence of a base like potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .

- Oxidation of Intermediate Compounds: The synthesis may also involve intermediate compounds that are subsequently oxidized to yield 3-(cyclopropylmethoxy)benzaldehyde .

These methods provide efficient routes to produce the compound with good yields.

3-(Cyclopropylmethoxy)benzaldehyde has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.

- Material Science: Its unique properties could be exploited in creating novel materials or polymers.

- Synthetic Organic Chemistry: It can act as an intermediate in synthesizing more complex organic molecules .

Several compounds share structural similarities with 3-(cyclopropylmethoxy)benzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Cyclobutylmethoxy)benzaldehyde | Cyclobutyl group instead of cyclopropyl | Greater ring strain may affect reactivity |

| 3-(Cyclohexylmethoxy)benzaldehyde | Cyclohexyl group | Larger ring size may influence steric effects |

| 3-(Methoxy)benzaldehyde | Simple methoxy substituent | Lacks the cyclopropyl ring's rigidity |

| 4-(Cyclopropylmethoxy)benzaldehyde | Substituent at the para position | Different electronic effects due to position |

These comparisons illustrate how variations in substituents and their positions on the benzene ring can significantly influence chemical behavior and biological activity.